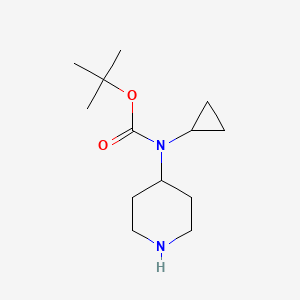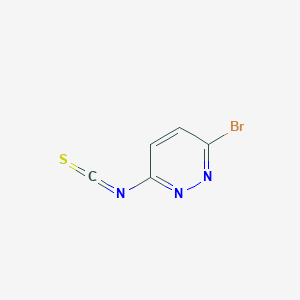![molecular formula C11H8N2O3 B15336415 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring fused to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a carboxylic acid derivative in the presence of a catalyst can yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if it acts as a ligand, it may bind to specific receptors or enzymes, triggering a cascade of biological events. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxynicotinic acid
2-Oxo-1,2-dihydro-3-pyridinecarboxylic acid
4-Nitro-benzoic acid N'- (4-ho-2-oxo-1,2-dihydro-quinoline-3-carbonyl)-hydrazide
Uniqueness: 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
6-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10-9(7-1-3-12-4-2-7)5-8(6-13-10)11(15)16/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
ASLILIOQPWIUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CNC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone](/img/structure/B15336364.png)


![(2S,4S)-4-[[(E)-4-Bromo-2-buten-1-yl]oxy]-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B15336375.png)


![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine](/img/structure/B15336397.png)




![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
